2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

概述

描述

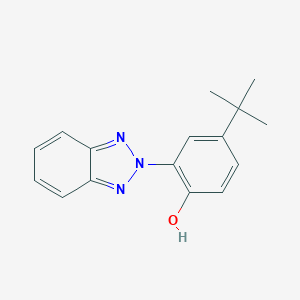

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (CAS 3147-76-0), commonly abbreviated as tBu-BZT, is a phenolic benzotriazole derivative widely used as a UV stabilizer in polymers, coatings, and consumer products. Its molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol . The compound features a benzotriazole moiety linked to a phenol ring substituted with a tert-butyl group at the para position (Figure 1). This structure enables efficient absorption of UV light in the 280–400 nm range, preventing photodegradation in materials such as plastics, adhesives, and automotive coatings .

Physicochemical properties include a melting point of 97°C, boiling point of 438.1°C, and a density of 1.18 g/cm³ . Its stability under high-temperature processing and resistance to leaching make it a preferred additive in industrial applications.

作用机制

Target of Action

The primary target of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is ultraviolet (UV) radiation . This compound is a chemical reagent used in the synthesis of UV stabilizers . It plays a crucial role in the development of products that protect against harmful ultraviolet radiation, particularly in environmental waters .

Mode of Action

2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole acts as a UV absorber . It absorbs harmful UV radiation, specifically around the wavelength of 290 nm . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into .

Biochemical Pathways

As a uv absorber, it plays a crucial role in the photostabilization of materials . This suggests that it may interact with pathways related to photochemical reactions and photodegradation.

Pharmacokinetics

Given its use in environmental waters and its role as a uv stabilizer, it is likely that its bioavailability is influenced by its ability to absorb uv radiation and its stability in various environmental conditions .

Result of Action

The primary result of the action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is the protection of materials from UV radiation . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into . This can help to extend the lifespan of these materials and prevent degradation caused by UV exposure .

Action Environment

The action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is influenced by environmental factors such as the presence and intensity of UV radiation . Its efficacy as a UV stabilizer may also be influenced by factors such as temperature, pH, and the presence of other chemicals . Its stability could be affected by environmental conditions such as exposure to light and heat .

生物活性

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, commonly referred to as ditBu-BZT, is a phenolic compound that has garnered attention for its applications as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity is of particular interest due to its potential effects on human health and the environment.

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 3864-99-1

- SMILES Notation : OC1=CC=C(C=C1N2N=C3C=CC=CC3=N2)C(C)(C)C

Biological Activity Overview

The biological activity of ditBu-BZT has been evaluated in various studies, focusing on its toxicity, genotoxicity, and potential therapeutic effects. Below are key findings from the literature:

Toxicity Studies

- Acute Toxicity : In a single-dose oral toxicity test conducted on rats at doses of 0 and 2000 mg/kg, no deaths were observed, indicating an LD50 greater than 2000 mg/kg. This suggests a relatively low acute toxicity profile for ditBu-BZT .

- Repeated Dose Toxicity : A repeated dose study revealed significant changes in hematological parameters at doses of 2.5 mg/kg and higher. Notable observations included:

- Genotoxicity : Tests using bacterial reverse mutation assays indicated that ditBu-BZT is not mutagenic, showing no structural chromosomal aberrations or polyploidy in cultured cells up to concentrations of 3.2 mg/mL .

Cytotoxic Effects

Research has demonstrated that ditBu-BZT exhibits cytotoxic effects against various cancer cell lines:

- HeLa Cells : An IC50 value of approximately 10 μg/mL was reported, indicating effective cytotoxicity .

- MCF-7 and A431 Cells : Induction of apoptosis was noted, with significant increases in P53 and caspase-7 levels at concentrations of 50 and 100 µg/mL .

Antioxidant and Anti-inflammatory Activities

DitBu-BZT has shown promising antioxidant properties:

- It was found to inhibit oxidative stress markers in RAW264.7 mouse macrophages, suggesting potential applications in inflammatory conditions .

Environmental Impact

DitBu-BZT is classified as having potential long-term adverse effects on aquatic environments. Its use as a UV stabilizer raises concerns regarding bioaccumulation and ecological toxicity .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg; no deaths observed in rat studies |

| Repeated Dose Toxicity | Hematological changes; liver enlargement; histopathological alterations noted |

| Genotoxicity | Non-mutagenic; no chromosomal aberrations observed |

| Cytotoxicity | IC50 ~10 µg/mL against HeLa cells; apoptosis induction in cancer cell lines |

| Antioxidant Activity | Significant inhibition of oxidative stress markers in macrophage cell lines |

| Environmental Concerns | Potential long-term ecological toxicity; concerns regarding bioaccumulation |

Case Studies

A notable case study examined the long-term exposure effects of ditBu-BZT on rodent models:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, and how can purity be validated?

Answer: Synthesis typically involves coupling 2-nitrophenol derivatives with tert-butylphenol precursors under acidic conditions. A common method is the Ullmann condensation reaction using copper catalysts to form the benzotriazole ring . Post-synthesis, purity validation should include:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<2%) and confirm retention time alignment with standards.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify structural integrity (e.g., tert-butyl protons at δ ~1.3 ppm and phenolic -OH at δ ~5.5 ppm) .

- Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular weight (m/z 295.33 for [M+H]⁺) .

Q. How is the UV absorption mechanism of this compound characterized experimentally?

Answer: The compound acts as a UV stabilizer by absorbing UV radiation (λmax ~345 nm) via intramolecular proton transfer in the excited state. Methodological steps include:

- UV-Vis Spectroscopy: Measure absorbance in solvents (e.g., ethanol) across 200–400 nm; compare λmax with literature values .

- Computational Modeling: Density Functional Theory (DFT) to simulate electronic transitions and validate experimental spectra .

- Photostability Testing: Expose polymer films containing the compound to accelerated UV weathering (e.g., QUV tester) and track degradation via FTIR or tensile strength measurements .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystal Growth: Slow evaporation of saturated solutions in dichloromethane/hexane.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution and refinement; expect orthorhombic symmetry (space group P2₁2₁2₁) with Z = 4 .

Advanced Research Questions

Q. How do structural substitutions (e.g., tert-butyl vs. sec-butyl) influence the compound’s toxicity profile?

Answer: Substituents alter bioavailability and metabolic pathways. A 14-day rat study (300 mg/kg/day) showed:

- Hepatotoxicity: Elevated ALT (≥120 U/L) and liver hypertrophy in tert-butyl derivatives compared to unsubstituted analogs .

- Structure-Activity Relationship (SAR): Bulkier groups (e.g., tert-butyl) reduce renal excretion, increasing bioaccumulation potential. Use cheminformatics tools (e.g., ToxTree) to predict toxicity based on substituent logP and steric parameters .

| Substituent | ALT (U/L) | Liver Weight (% body weight) |

|---|---|---|

| None (P-BZT) | 45 ± 10 | 3.2 ± 0.4 |

| tert-butyl | 125 ± 25 | 4.8 ± 0.6 |

| sec-butyl | 90 ± 15 | 4.1 ± 0.5 |

Q. What advanced analytical methods are used to detect environmental residues of this compound?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize for LOD ≤0.1 ng/L in water samples using MRM transitions (e.g., m/z 295→227) .

- Passive Sampling: Deploy POCIS (Polar Organic Chemical Integrative Samplers) in wastewater to assess long-term exposure .

- Metabolite Identification: Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated metabolites in biota .

Q. How does the compound interact with polymer matrices, and what methods quantify its dispersion efficiency?

Answer: The compound migrates to polymer surfaces under thermal stress. Methodological approaches:

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Map spatial distribution in polyethylene films .

- Differential Scanning Calorimetry (DSC): Measure Tg shifts to assess plasticization effects.

- Accelerated Aging Tests: Correlate UV absorber concentration (via HPLC) with polymer yellowing index (ΔYI ≤5 after 1000 hrs) .

Q. Are there regulatory discrepancies in permissible limits for this compound across regions?

Answer: Yes. For example:

- EU (OEKO-TEX): Bans use in textiles if leaching exceeds 0.1% (w/w) .

- US EPA: Exempts residues ≤30 ppm in agricultural crops but mandates ecological risk assessments for industrial applications .

- Asia: China’s GB/T 18885-2020 restricts concentrations in coatings to <0.5% .

Q. What computational models predict the environmental persistence of this compound?

Answer:

- EPI Suite: Estimates half-life in soil (t₁/₂ = 150 days) and bioaccumulation factor (BCF = 950) .

- Molecular Dynamics (MD): Simulate interactions with humic acids to predict adsorption coefficients (Koc = 10³–10⁴ L/kg) .

- QSAR Models: Use partial least squares (PLS) regression to correlate substituent electronegativity with photodegradation rates .

相似化合物的比较

Phenolic benzotriazoles are structurally related UV absorbers differentiated by substituents on the phenol ring. Below, tBu-BZT is compared to key analogs in terms of structure, properties, applications, and toxicity.

Structural and Functional Comparisons

Structural Insights :

- tBu-BZT ’s single tert-butyl group provides moderate steric hindrance, balancing UV absorption and solubility .

- UV 328 and UV 320 feature bulkier substituents (di-tert-pentyl and bis-tert-butyl), enhancing photostability but reducing compatibility with polar matrices .

- UV 350’s sec-butyl group improves solubility in nonpolar matrices like polyolefins, making it suitable for automotive applications .

Performance in UV Stabilization

- Efficiency : Compounds with branched alkyl groups (e.g., UV 350) exhibit broader UV absorption spectra due to extended conjugation .

- Thermal Stability : tBu-BZT and UV 320 retain efficacy at temperatures >200°C, critical for injection-molded plastics .

Environmental and Regulatory Profiles

Table 2: Environmental Persistence and Regulatory Status

*Removal efficiency in water treatment (ng/L) from .

- Environmental Impact: tBu-BZT shows moderate persistence in water treatment systems (removal efficiency: 2.5E+05–3.5E+05 ng/L) , comparable to other benzotriazoles.

Toxicological Comparisons

A 14-day rat study compared nine phenolic benzotriazoles at doses up to 1000 mg/kg :

- tBu-BZT induced dose-dependent liver weight increases and mild hematological changes at 300–1000 mg/kg.

- ditBuCl-BZT (chlorinated analog) showed higher hepatotoxicity, while diMeEtPh-BZT (three substitutions) had lower toxicity, suggesting substituent number and electronegativity modulate effects .

- Toxicokinetic data indicate tBu-BZT has moderate oral absorption (Tmax = 4–6 hr) and tissue distribution, with slower clearance than UV 350 .

属性

IUPAC Name |

2-(benzotriazol-2-yl)-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHVQMGINBSVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062871 | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-76-0 | |

| Record name | 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。